Ethyl 2-(2,4-dichlorophenyl)acetate molecular structure
Ethyl 2-(2,4-dichlorophenyl)acetate molecular structure
An In-depth Technical Guide to the Molecular Structure of Ethyl 2-(2,4-dichlorophenyl)acetate
Introduction
Ethyl 2-(2,4-dichlorophenyl)acetate is a chlorinated aromatic ester of significant interest in synthetic organic chemistry. Its structural framework, featuring a dichlorinated benzene ring attached to an ethyl acetate moiety, makes it a valuable intermediate in the synthesis of a range of more complex molecules, particularly within the agrochemical and pharmaceutical industries. This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, spectroscopic signature, and synthetic pathways, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Identity and Physicochemical Properties
The foundational step in understanding any chemical entity is to define its core structure and physical characteristics. Ethyl 2-(2,4-dichlorophenyl)acetate is composed of a benzene ring substituted with two chlorine atoms at positions 2 and 4, and an ethyl acetate group at position 1.
Core Structural and Physical Data
The key identifiers and physical properties of the molecule are summarized below for quick reference. These parameters are fundamental for experimental design, safety assessment, and regulatory compliance.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀Cl₂O₂ | [1][2][3] |
| Molecular Weight | 233.09 g/mol | [1][2][3] |
| CAS Number | 41022-54-2 | [1][2][4] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 88 °C at 0.05 mmHg | [2] |
| Density | 1.276 ± 0.06 g/cm³ (Predicted) | [2] |
| Storage | Sealed in dry, Room Temperature | [2][3] |
Chemical Structure and Identifiers
The precise arrangement of atoms and bonds defines the molecule's reactivity and interactions. The following diagram and table provide the definitive structural representation and standard chemical identifiers.
Caption: 2D Molecular Structure of Ethyl 2-(2,4-dichlorophenyl)acetate.
| Identifier | String | Source(s) |
| IUPAC Name | ethyl 2-(2,4-dichlorophenyl)acetate | [2] |
| SMILES | CCOC(=O)CC1=C(C=C(C=C1)Cl)Cl | [1] |
| InChI | 1S/C10H10Cl2O2/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6H,2,5H2,1H3 | [3] |
| InChIKey | GQKNWRRUKBQMFY-UHFFFAOYSA-N | [3] |
Spectroscopic Characterization for Structural Validation
Spectroscopic analysis is indispensable for confirming the molecular structure. The combination of NMR, IR, and Mass Spectrometry provides a unique fingerprint, allowing for unambiguous identification and purity assessment. While raw spectra require specialized access, the expected signatures can be expertly predicted based on the known structure. Spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and MS, are available for reference through chemical suppliers like ChemicalBook.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons.
-
Aromatic Protons (3H): The three protons on the dichlorinated ring will appear in the aromatic region (~7.2-7.5 ppm). Due to their different chemical environments and coupling, they will likely present as a complex multiplet or as distinct doublets and a doublet of doublets.
-
Methylene Protons (-CH₂-Ar, 2H): The two protons adjacent to the aromatic ring will appear as a singlet around 3.7-4.0 ppm.
-
Ethyl Group Protons (-O-CH₂-CH₃): The methylene protons of the ethyl ester will appear as a quartet around 4.1-4.3 ppm, coupled to the adjacent methyl protons. The terminal methyl protons will appear as a triplet around 1.2-1.4 ppm.
-
-
¹³C NMR: The carbon NMR spectrum will corroborate the structure by showing signals for each unique carbon atom.
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically ~170 ppm.
-
Aromatic Carbons (6C): Six distinct signals in the range of ~127-135 ppm. The carbons directly bonded to chlorine will be shifted accordingly.
-
Aliphatic Carbons (3C): Signals for the benzylic methylene carbon (~40 ppm), the ester methylene carbon (~61 ppm), and the terminal methyl carbon (~14 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected around 1730-1750 cm⁻¹.
-
C-O Stretch: A distinct band for the ester C-O linkage will appear in the 1100-1300 cm⁻¹ region.
-
Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretch: Absorptions corresponding to the carbon-chlorine bonds will be visible in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): The key feature will be the molecular ion peak corresponding to the molecular weight (233.09 g/mol ).
-
Isotopic Pattern: Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Chlorine has two main isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a distinctive M⁺, M+2, and M+4 peak cluster with a relative intensity ratio of approximately 9:6:1, which is a definitive indicator for a dichlorinated compound.
-
Fragmentation: Common fragmentation pathways would include the loss of the ethoxy group (-OCH₂CH₃) and cleavage of the bond between the benzylic carbon and the carbonyl group.
Synthesis and Experimental Protocols
Ethyl 2-(2,4-dichlorophenyl)acetate is typically synthesized via the esterification of 2,4-dichlorophenylacetic acid. This reaction, often catalyzed by a strong acid, is a cornerstone of organic synthesis. The choice of an acid catalyst like sulfuric acid and the removal of water are critical for driving the equilibrium towards the product side, ensuring a high yield. This process is analogous to the synthesis of the parent compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), which is manufactured from 2,4-dichlorophenol and chloroacetic acid.[6][7]
Synthetic Workflow: Fischer Esterification
The following workflow illustrates the standard Fischer esterification process for producing the target molecule.
Caption: Workflow for the synthesis of Ethyl 2-(2,4-dichlorophenyl)acetate.
Laboratory-Scale Synthesis Protocol
This protocol provides a self-validating methodology for a laboratory setting.
-
Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dichlorophenylacetic acid (1.0 eq).
-
Add an excess of absolute ethanol (5-10 eq), which serves as both a reactant and the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%) to the stirring solution.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux using a heating mantle. The temperature should be maintained at the boiling point of ethanol (~78 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
-
Workup and Isolation:
-
Allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or diethyl ether.[8]
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude product can be purified by vacuum distillation to yield the final product as a colorless to light yellow liquid.[2] Purity can be confirmed by NMR and GC-MS.
-
Applications in Drug Development and Chemical Synthesis
While not typically an active pharmaceutical ingredient (API) itself, Ethyl 2-(2,4-dichlorophenyl)acetate is a key building block. Its structure is found within more complex molecules and it serves as a precursor in multi-step syntheses.
-
Chemical Intermediate: It is primarily used in the synthesis of other chemical compounds for the pharmaceutical and agrochemical industries.[9] The ester group can be hydrolyzed back to the carboxylic acid or converted to other functional groups, while the dichlorophenyl moiety provides a scaffold for further elaboration.
-
Herbicide Research: The related compound, 2,4-D, is a widely used herbicide that functions as a synthetic auxin, causing uncontrolled growth in broadleaf weeds.[6] Esters of 2,4-D are known to be potent forms of the herbicide.[6] Research into derivatives like Ethyl 2-(2,4-dichlorophenyl)acetate helps in understanding structure-activity relationships for developing new plant growth regulators.
Safety and Handling
Proper handling of this chemical is essential for laboratory safety. It is classified as an irritant.
-
Hazard Statements:
-
Precautionary Statements:
Always consult the full Safety Data Sheet (SDS) before handling this compound.
Conclusion
Ethyl 2-(2,4-dichlorophenyl)acetate is a well-defined chemical entity whose molecular structure has been conclusively established through extensive spectroscopic analysis. Its identity is confirmed by a unique combination of NMR, IR, and MS data, with the chlorine isotopic pattern in mass spectrometry serving as a particularly definitive feature. As a versatile synthetic intermediate, it plays a crucial role in the development of new chemical entities in various fields, demanding a thorough understanding of its properties and safe handling procedures for any researcher or scientist working with it.
References
- 1. achmem.com [achmem.com]
- 2. ETHYL 2,4-DICHLOROPHENYL ACETATE | 41022-54-2 [amp.chemicalbook.com]
- 3. Ethyl 2-(2,4-dichlorophenyl)acetate | 41022-54-2 [sigmaaldrich.com]
- 4. rdchemicals.com [rdchemicals.com]
- 5. ETHYL 2,4-DICHLOROPHENYL ACETATE(41022-54-2) 1H NMR spectrum [chemicalbook.com]
- 6. deq.mt.gov [deq.mt.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl Acetate Applications in Pharmaceuticals: An Overview [eureka.patsnap.com]
- 9. Buy 2,4-Dichlorophenyl acetate | 6341-97-5 [smolecule.com]

